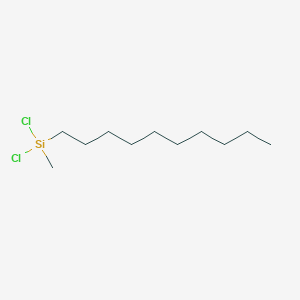

n-decylmethyldichlorosilane

Description

The exact mass of the compound Dichlorodecylmethylsilane is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

dichloro-decyl-methylsilane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H24Cl2Si/c1-3-4-5-6-7-8-9-10-11-14(2,12)13/h3-11H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UFVFNJHZBMHRCO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCC[Si](C)(Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H24Cl2Si | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70885003 | |

| Record name | Silane, dichlorodecylmethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70885003 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

255.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

18051-88-2 | |

| Record name | Dichlorodecylmethylsilane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=18051-88-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Silane, dichlorodecylmethyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018051882 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Silane, dichlorodecylmethyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Silane, dichlorodecylmethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70885003 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Dichlorodecylmethylsilane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.038.133 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Introduction: The Molecular Architecture of Functionality

An In-Depth Technical Guide to the Chemical Properties and Applications of n-Decylmethyldichlorosilane

For Researchers, Scientists, and Drug Development Professionals

This compound (C₁₁H₂₄Cl₂Si) is a bifunctional organosilane, a class of molecules that uniquely bridges the worlds of organic and inorganic chemistry. Its structure is deceptively simple: a central silicon atom bonded to two reactive chlorine atoms, a stable methyl group, and a long, ten-carbon alkyl chain (the n-decyl group). This specific architecture is the key to its utility. The dichlorosilane moiety provides a reactive handle for covalent attachment to surfaces, while the long alkyl chain imparts specific surface energy properties, most notably hydrophobicity.

This guide provides an in-depth exploration of the core chemical properties of this compound, moving beyond a simple recitation of data to explain the underlying principles that govern its reactivity and application. The focus is on providing researchers and drug development professionals with the foundational knowledge required to effectively utilize this reagent in surface modification protocols, particularly for creating stable, well-defined hydrophobic interfaces.

Core Physicochemical Properties

The bulk properties of a reagent dictate its handling, storage, and behavior in a reaction system. The key physicochemical characteristics of this compound are summarized below.

| Property | Value | Reference |

| CAS Number | 18051-88-2 | [1][2] |

| Molecular Formula | C₁₁H₂₄Cl₂Si | [1][2] |

| Molecular Weight | 255.3 g/mol | [1][2] |

| Appearance | Colorless to light yellow clear liquid | [1][2] |

| Density | 0.96 g/cm³ | [1][2] |

| Boiling Point | 111 °C | [1][2] |

| Melting Point | < 0 °C | [1][2] |

| Flash Point | 120 °C | [1][2] |

| Refractive Index | 1.4490 | [1][2] |

| Storage Temperature | 2-8 °C | [1][2] |

The Chemistry of Reactivity: Hydrolysis and Condensation

The utility of this compound is dominated by the reactivity of its two silicon-chlorine (Si-Cl) bonds. These bonds are highly susceptible to nucleophilic attack by water, a process known as hydrolysis. This is not a side reaction but the primary activation step.

Causality of Hydrolysis: The significant difference in electronegativity between silicon (1.90) and chlorine (3.16) creates a highly polarized, electrophilic silicon center. Water, acting as a nucleophile, readily attacks this center, leading to the displacement of the chloride leaving group and the formation of a silanol group (-Si-OH). This reaction is rapid and exothermic, liberating hydrogen chloride (HCl) gas as a byproduct.[1][2] The release of corrosive HCl gas necessitates that the reaction be performed in a well-ventilated fume hood.[3]

The hydrolysis proceeds in two steps, first forming a silanetriol and then condensing.

-

Initial Hydrolysis: The two chlorine atoms are replaced by hydroxyl groups. CH₃(CH₂)₉Si(CH₃)Cl₂ + 2H₂O → CH₃(CH₂)₉Si(CH₃)(OH)₂ + 2HCl

-

Condensation: The newly formed, highly reactive silanol groups readily condense with other silanols or with hydroxyl groups present on a substrate surface. This condensation reaction forms stable, covalent siloxane bonds (Si-O-Si) and releases water.[4]

This cascade of hydrolysis followed by condensation is the fundamental mechanism driving the application of this molecule in surface science.

Caption: The two-step reaction cascade of this compound.

Application Focus: Engineering Hydrophobic Surfaces

The primary application for this compound is the creation of hydrophobic, or water-repellent, surfaces. This is achieved by forming a self-assembled monolayer (SAM) on a suitable substrate.

The Principle of Hydrophobicity: The long, non-polar n-decyl chain is the functional component for inducing hydrophobicity. When covalently bound to a surface, these alkyl chains orient themselves away from the substrate, creating a dense, low-energy interface resembling a hydrocarbon wax.[5] This non-polar surface minimizes interaction with polar water molecules, causing them to bead up and reducing the wettability of the surface. This is critical in applications ranging from preventing biofouling on medical devices to creating moisture-resistant coatings on electronics and enhancing the performance of nanoparticles in non-aqueous media.[4][6]

Experimental Protocol: Silanization of a Silica Surface

This protocol describes a standard method for modifying a hydroxyl-terminated surface, such as glass or silicon dioxide nanoparticles. The procedure is self-validating: successful modification will result in a visibly hydrophobic surface where water beads and does not wet the surface.

Materials:

-

This compound

-

Anhydrous toluene (or other anhydrous, non-protic solvent)

-

Substrate (e.g., glass slides, silica nanoparticles)

-

Isopropanol, Acetone, Deionized water

-

Nitrogen or Argon gas source

-

Oven (120 °C)

-

Sonicator

Methodology:

-

Substrate Cleaning & Activation (Critical Step):

-

Rationale: The density and stability of the resulting monolayer are critically dependent on the cleanliness and hydroxyl group population of the substrate. This step removes organic contaminants and maximizes available binding sites.

-

a. Sonicate the substrate sequentially in acetone, isopropanol, and deionized water (15 minutes each).

-

b. Dry the substrate under a stream of nitrogen or in an oven at 120 °C.

-

c. (Optional but recommended for robust layers) Treat the substrate with a piranha solution (a 3:1 mixture of concentrated sulfuric acid and 30% hydrogen peroxide) or an oxygen plasma cleaner to fully hydroxylate the surface. Extreme caution is required with piranha solution.

-

-

Preparation of Silanization Solution:

-

Rationale: The reaction must be performed under anhydrous conditions (excluding the controlled amount of interfacial water on the substrate) to prevent premature polymerization of the silane in solution, which would lead to a rough, non-uniform coating.

-

a. In a fume hood, prepare a 1-5% (v/v) solution of this compound in anhydrous toluene. A typical volume might be 1 mL of silane in 99 mL of toluene.

-

-

Deposition/Reaction:

-

Rationale: Immersion allows the silane molecules to diffuse to the surface and react with the activated hydroxyl groups.

-

a. Immerse the cleaned, dry substrate into the silanization solution.

-

b. Leave the reaction to proceed for 1-2 hours at room temperature. Gentle agitation can improve uniformity. The trace amount of adsorbed water on the substrate surface is often sufficient to catalyze the initial hydrolysis and bonding.

-

-

Post-Reaction Rinsing:

-

Rationale: This step removes any physisorbed (non-covalently bonded) silane molecules and oligomers.

-

a. Remove the substrate from the solution and rinse thoroughly with fresh anhydrous toluene to remove excess reagent.

-

b. Follow with a rinse in isopropanol and then deionized water.

-

-

Curing/Annealing:

-

Rationale: Heating the coated substrate drives off any remaining water and promotes further cross-linking and condensation between adjacent silane molecules, creating a more stable and durable monolayer.

-

a. Dry the rinsed substrate with nitrogen gas.

-

b. Bake in an oven at 110-120 °C for 1 hour.

-

Caption: Experimental workflow for surface modification.

Safety and Handling: A Corrosive, Water-Reactive Reagent

The high reactivity of this compound necessitates strict safety protocols.

-

Corrosivity: The compound itself, and especially the HCl gas evolved during hydrolysis, is extremely corrosive. It causes severe skin burns and serious eye damage.[2][3][7] Always handle in a chemical fume hood.

-

Water Reactivity: It reacts rapidly, potentially violently, with water and other protic solvents.[1][2] Ensure all glassware is dry and use anhydrous solvents for reactions. Store the reagent in a tightly sealed container under an inert atmosphere (e.g., nitrogen or argon) in a cool, dry place.[8][9]

-

Personal Protective Equipment (PPE): Wear chemical-resistant gloves (neoprene or nitrile rubber), chemical safety goggles, and a face shield.[3] A lab coat is mandatory.

In case of exposure, immediately flush the affected area with copious amounts of water for at least 15 minutes and seek immediate medical attention.[7][8][9]

Conclusion

This compound is a powerful and versatile reagent for surface engineering. Its utility is derived directly from its dual chemical nature: the reactive dichlorosilyl head group that provides a strong anchor to surfaces, and the long, non-polar decyl tail that dictates the final surface properties. By understanding the fundamental principles of its hydrolysis and condensation reactions, researchers can reliably and reproducibly create robust, hydrophobic surfaces tailored for advanced applications in drug delivery, diagnostics, and materials science.

References

-

n-DECYLDIMETHYLCHLOROSILANE. Gelest, Inc.[Link]

-

n-DECYLTRICHLOROSILANE Safety Data Sheet. Gelest, Inc.[Link]

-

Investigation on hydrolysis process of dimethyldichlorosilane by saturated acid. ResearchGate. [Link]

-

Enhancing the Silanization Reaction of the Silica-Silane System by Different Amines in Model and Practical Silica-Filled Natural Rubber Compounds. PMC - NIH. [Link]

-

Enhancing the Silanization Reaction of the Silica-Silane System by Different Amines in Model and Practical Silica-Filled Natural Rubber Compounds. ResearchGate. [Link]

-

Recent advances in surface modification of micro- and nano-scale biomaterials with biological membranes and biomolecules. PubMed Central. [Link]

Sources

- 1. This compound CAS#: 18051-88-2 [m.chemicalbook.com]

- 2. This compound | 18051-88-2 [chemicalbook.com]

- 3. gelest.com [gelest.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. n-DECYLDIMETHYLCHLOROSILANE | [gelest.com]

- 6. Recent advances in surface modification of micro- and nano-scale biomaterials with biological membranes and biomolecules - PMC [pmc.ncbi.nlm.nih.gov]

- 7. fishersci.co.uk [fishersci.co.uk]

- 8. fishersci.com [fishersci.com]

- 9. WERCS Studio - Application Error [assets.thermofisher.com]

An In-depth Technical Guide to the Synthesis of n-Decylmethyldichlorosilane

Foreword: The Versatility of n-Decylmethyldichlorosilane in Modern Materials Science

This compound, a long-chain organosilane, serves as a critical building block in the synthesis of advanced materials. Its unique structure, featuring a reactive dichlorosilyl group and a hydrophobic decyl chain, allows for the tailored modification of surfaces and the creation of novel silicone polymers. From self-assembled monolayers (SAMs) that impart hydrophobicity and corrosion resistance to surfaces, to the synthesis of specialized silicone fluids and elastomers with unique thermal and mechanical properties, the applications of this compound are both broad and impactful. This guide provides an in-depth exploration of the primary synthetic routes to this versatile molecule, offering researchers and development professionals the foundational knowledge to produce and utilize this compound in their respective fields.

Core Synthesis Methodologies: A Comparative Overview

The synthesis of this compound is primarily achieved through two robust and well-established chemical transformations: the Grignard reaction and hydrosilylation. Each method presents a unique set of advantages and considerations in terms of reagent availability, reaction conditions, and scalability.

Method 1: The Grignard Reaction - A Classic Approach to Carbon-Silicon Bond Formation

The Grignard reaction is a cornerstone of organometallic chemistry, renowned for its efficacy in forming carbon-carbon and carbon-heteroatom bonds. In the context of this compound synthesis, this method involves the reaction of a decyl Grignard reagent with a suitable methylchlorosilane precursor.

The reaction proceeds via the nucleophilic attack of the carbanionic carbon of the decyl Grignard reagent (n-C₁₀H₂₁MgBr) on the electrophilic silicon atom of a dichlorosilane. The choice of the silicon precursor is critical; to obtain the desired product, methyldichlorosilane (CH₃SiHCl₂) or methyltrichlorosilane (CH₃SiCl₃) can be utilized. When using methyltrichlorosilane, the stoichiometry must be carefully controlled to favor monosubstitution.

Caption: Grignard reaction pathway for this compound synthesis.

Caution: Grignard reagents are highly reactive and moisture-sensitive. All glassware must be rigorously dried, and the reaction must be conducted under an inert atmosphere (e.g., nitrogen or argon).

Materials:

| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |

| Magnesium Turnings | 24.31 | 2.67 g | 0.11 |

| 1-Bromodecane | 221.19 | 22.12 g | 0.10 |

| Methyltrichlorosilane | 149.48 | 17.94 g | 0.12 |

| Anhydrous Diethyl Ether | 74.12 | 150 mL | - |

Procedure:

-

Grignard Reagent Formation:

-

In a flame-dried 500 mL three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser with a drying tube, and a dropping funnel, place the magnesium turnings.

-

Add a small crystal of iodine to activate the magnesium surface.

-

In the dropping funnel, prepare a solution of 1-bromodecane in 50 mL of anhydrous diethyl ether.

-

Add a small portion of the 1-bromodecane solution to the magnesium. The reaction is initiated when the color of the iodine disappears and bubbling is observed. Gentle heating may be required to start the reaction.

-

Once the reaction has started, add the remaining 1-bromodecane solution dropwise at a rate that maintains a gentle reflux.

-

After the addition is complete, reflux the mixture for an additional hour to ensure complete formation of the Grignard reagent.

-

-

Reaction with Methyltrichlorosilane:

-

Cool the Grignard reagent solution to 0 °C in an ice bath.

-

In a separate dropping funnel, place a solution of methyltrichlorosilane in 100 mL of anhydrous diethyl ether.

-

Add the methyltrichlorosilane solution dropwise to the stirred Grignard reagent solution, maintaining the temperature below 10 °C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2 hours.

-

-

Work-up and Purification:

-

The reaction mixture will form a thick precipitate of magnesium salts.

-

Carefully pour the reaction mixture over crushed ice to quench any unreacted Grignard reagent.

-

Separate the ethereal layer. Extract the aqueous layer with two portions of diethyl ether.

-

Combine the organic extracts and wash with a saturated solution of ammonium chloride, followed by brine.

-

Dry the organic layer over anhydrous magnesium sulfate.

-

Filter off the drying agent and remove the diethyl ether by rotary evaporation.

-

The crude product is then purified by fractional distillation under reduced pressure to yield this compound.

-

Method 2: Hydrosilylation - An Atom-Economical Alternative

Hydrosilylation is a highly efficient and atom-economical reaction that involves the addition of a silicon-hydrogen bond across an unsaturated bond, typically a carbon-carbon double or triple bond. For the synthesis of this compound, this involves the reaction of 1-decene with methyldichlorosilane in the presence of a platinum catalyst.

The most widely accepted mechanism for platinum-catalyzed hydrosilylation is the Chalk-Harrod mechanism.[1] This catalytic cycle involves the following key steps:

-

Oxidative Addition: The Si-H bond of methyldichlorosilane adds to the platinum(0) catalyst, forming a platinum(II) hydride species.

-

Olefin Coordination: The 1-decene coordinates to the platinum center.

-

Migratory Insertion: The alkene inserts into the Pt-H bond, leading to the formation of a platinum-alkyl intermediate. This step typically proceeds in an anti-Markovnikov fashion, with the silicon atom attaching to the terminal carbon of the alkene.

-

Reductive Elimination: The desired this compound is eliminated from the platinum center, regenerating the platinum(0) catalyst.

Caption: Simplified Chalk-Harrod mechanism for the hydrosilylation of 1-decene.

Caution: Methyldichlorosilane is a flammable and corrosive liquid. The reaction should be performed in a well-ventilated fume hood. Platinum catalysts are used in small quantities but should be handled with care.

Materials:

| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |

| 1-Decene | 140.27 | 14.03 g | 0.10 |

| Methyldichlorosilane | 115.03 | 12.65 g | 0.11 |

| Karstedt's Catalyst (in xylene) | - | 10-20 ppm Pt | - |

| Anhydrous Toluene | 92.14 | 50 mL | - |

Procedure:

-

Reaction Setup:

-

In a dry 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser under a nitrogen atmosphere, add 1-decene and anhydrous toluene.

-

Add Karstedt's catalyst to the stirred solution.

-

-

Hydrosilylation Reaction:

-

Slowly add methyldichlorosilane to the reaction mixture via a dropping funnel. The reaction is often exothermic, and the addition rate should be controlled to maintain a gentle reflux.

-

After the addition is complete, heat the reaction mixture to reflux for 2-4 hours to ensure complete conversion. The progress of the reaction can be monitored by GC-MS or by observing the disappearance of the Si-H peak in the IR spectrum (~2200 cm⁻¹).

-

-

Purification:

-

Cool the reaction mixture to room temperature.

-

The catalyst can be removed by passing the solution through a short plug of silica gel or by treatment with activated carbon.

-

Remove the solvent by rotary evaporation.

-

The resulting crude product is purified by fractional distillation under reduced pressure to obtain pure this compound.

-

Characterization of this compound

Thorough characterization of the synthesized this compound is essential to confirm its identity and purity. The following spectroscopic techniques are typically employed:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the methyl group attached to silicon (a singlet around 0.4-0.8 ppm), the methylene group adjacent to silicon (a triplet around 0.8-1.2 ppm), the long alkyl chain methylene groups (a broad multiplet around 1.2-1.4 ppm), and the terminal methyl group of the decyl chain (a triplet around 0.9 ppm).

-

¹³C NMR: The carbon NMR spectrum will display distinct signals for each carbon in the molecule, providing confirmation of the carbon skeleton.

-

-

Infrared (IR) Spectroscopy: The IR spectrum will show characteristic absorption bands for C-H stretching of the alkyl groups (around 2850-2960 cm⁻¹), Si-C stretching (around 1250 cm⁻¹), and the Si-Cl bonds (strong absorptions in the 450-600 cm⁻¹ region).[2][3] The absence of a strong Si-H stretching band around 2200 cm⁻¹ is a key indicator of a successful hydrosilylation reaction.

-

Mass Spectrometry (MS): Mass spectrometry will provide the molecular weight of the compound and characteristic fragmentation patterns, which can be used to confirm the structure. The isotopic pattern of the chlorine atoms (³⁵Cl and ³⁷Cl) will be evident in the mass spectrum.

Safety and Handling Considerations

Both synthesis routes involve hazardous materials that require careful handling in a controlled laboratory environment.

-

Grignard Reagents: Are highly flammable and react violently with water and protic solvents.[4] Always work under an inert atmosphere and use anhydrous solvents.

-

Chlorosilanes: Methyldichlorosilane and methyltrichlorosilane are corrosive, flammable, and moisture-sensitive.[5] They react with water to produce hydrochloric acid. Handle these reagents in a fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.

-

This compound: As a dichlorosilane, it is expected to be corrosive and moisture-sensitive. Avoid contact with skin and eyes, and handle in a well-ventilated area.

Conclusion: Selecting the Optimal Synthesis Strategy

The choice between the Grignard and hydrosilylation methods for synthesizing this compound depends on several factors, including the availability of starting materials, desired scale of production, and the specific requirements of the application. The Grignard reaction is a versatile and well-understood method, while hydrosilylation offers a more atom-economical and often cleaner reaction profile. By understanding the principles and protocols outlined in this guide, researchers and scientists are well-equipped to produce high-purity this compound for their innovative applications in materials science and beyond.

References

-

Organic Chemistry Portal. (n.d.). Grignard Reaction. Retrieved from [Link]

-

ChemistNate. (2014, September 15). How to Create a Grignard Reagent ("Preparation") [Video]. YouTube. [Link]

-

Tuulmets, A., Nguyen, B. T., & Panov, D. (2004). Grignard reaction with chlorosilanes in THF: a kinetic study. The Journal of Organic Chemistry, 69(15), 5071–5076. [Link]

-

Arkles, B. (n.d.). GRIGNARD REAGENTS AND SILANES. Gelest, Inc. Retrieved from [Link]

-

Eujin, K., & Brook, M. A. (2025, August 4). Hydrosilylation Catalysis for One-Pot Synthesis. ResearchGate. [Link]

-

Nakajima, Y., & Shimada, S. (2021). Selective hydrosilylation of allyl chloride with trichlorosilane. Communications Chemistry, 4(1), 59. [Link]

-

Rochow, E. G. (2025, August 6). Dimethyldichlorosilane and the Direct Synthesis of Methylchlorosilanes. The Key to the Silicones Industry. ResearchGate. [Link]

- Smetankina, N. P., & Nikishin, G. I. (1955). J.Gen.Chem. USSR, 25, 2305.

-

Marciniec, B. (Ed.). (2020). Platinum-Catalyzed Hydrosilylation in Polymer Chemistry. MDPI. [Link]

-

Lewis, L. N. (2016, February 2). Platinum Catalysis Revisited—Unraveling Principles of Catalytic Olefin Hydrosilylation. ACS Publications. [Link]

-

Gelest, Inc. (2014, November 21). SAFETY DATA SHEET: n-DECYLTRICHLOROSILANE. Retrieved from [Link]

-

Royal Society of Chemistry. (n.d.). 1H NMR (400 MHz, CDCl3) δ =. Retrieved from [Link]

-

Arkles, B. (2015, February 18). Infrared Analysis of Organosilicon Compounds. ResearchGate. [Link]

-

Gelest, Inc. (n.d.). INFRARED ANALYSIS OF ORGANOSILICON COMPOUNDS: SPECTRA-STRUCTURE CORRELATIONS. Retrieved from [Link]

-

Chemistry LibreTexts. (2024, March 16). 7: The Grignard Reaction (Experiment). Retrieved from [Link]

-

Organic Syntheses. (n.d.). 3 - Organic Syntheses Procedure. Retrieved from [Link]

- Google Patents. (n.d.). US2872471A - Preparation of alkyl silanes by the grignard reaction employing cyclic ethers.

Sources

Executive Summary: The Role of n-Decylmethyldichlorosilane in Modern Science

An In-Depth Technical Guide to n-Decylmethyldichlorosilane (CAS: 18051-88-2)

This guide serves as a comprehensive technical resource for researchers, scientists, and professionals in drug development and materials science. It delves into the core properties, reactivity, and application of this compound, a versatile organosilane compound critical for advanced surface modification. The structure of this document is designed to provide a logical and practical flow of information, moving from fundamental properties to field-proven applications.

This compound, identified by CAS number 18051-88-2, is a bifunctional organosilane featuring a reactive dichloromethylsilyl head group and a non-polar ten-carbon alkyl chain.[1][2] This unique structure makes it an invaluable reagent for creating robust, hydrophobic surfaces through a process known as silanization. Its primary application lies in the formation of self-assembled monolayers (SAMs) on substrates rich in hydroxyl groups, such as glass, silica, and various metal oxides.[3] The resulting surfaces exhibit altered hydrophobicity, lubricity, and chemical stability, which are critical attributes in microfluidics, biomaterials, and chromatography. This guide will explore the essential chemical data, reactivity, handling protocols, and a detailed workflow for its principal application.

Physicochemical and Spectroscopic Data

A thorough understanding of a reagent's physical properties is paramount for its effective and safe use in experimental design. The key properties of this compound are summarized below.

| Property | Value | Source(s) |

| CAS Number | 18051-88-2 | [1][4] |

| Molecular Formula | C₁₁H₂₄Cl₂Si | [1][5] |

| Molecular Weight | 255.30 g/mol | [1][2][5] |

| Appearance | Colorless to light yellow clear liquid | [1] |

| Boiling Point | 111 °C | [1] |

| Melting Point | < 0 °C | [1] |

| Density | 0.96 g/cm³ at 25 °C | [1][6] |

| Refractive Index (n²⁰/D) | 1.4490 | [1][6] |

| Flash Point | 120 °C (248 °F) | [1][6] |

| Hydrolytic Sensitivity | 8: Reacts rapidly with moisture, water, and protic solvents | [1][6] |

Synthesis Pathway: Hydrosilylation

The industrial synthesis of this compound is typically achieved via a hydrosilylation reaction. This process involves the addition of a silicon-hydride bond across an alkene. In this case, methyldichlorosilane (HSiCH₃Cl₂) is reacted with 1-decene (C₁₀H₂₀) in the presence of a platinum-based catalyst, such as Karstedt's or Speier's catalyst. The causality behind this choice of reaction is its high efficiency and atom economy, providing a direct route to the desired alkyl-functionalized silane.

Caption: Synthesis workflow for this compound.

Core Reactivity: Hydrolysis and Condensation

The defining characteristic of this compound is its high reactivity towards water and other protic species.[1][6] The silicon-chlorine bonds are highly susceptible to nucleophilic attack by water, leading to a rapid hydrolysis reaction that liberates hydrogen chloride (HCl) gas.[2] This reaction produces an unstable silanediol intermediate (n-decyl(methyl)silanediol), which readily undergoes self-condensation to form polysiloxane oligomers and polymers.

This reactivity is the cornerstone of its utility but also a critical handling consideration. The uncontrolled release of corrosive HCl gas and the premature polymerization of the reagent can be avoided by working under strictly anhydrous conditions.[2][7]

Caption: Hydrolysis and condensation pathway of dichlorosilanes.

Application Spotlight: Surface Modification via Silanization

The most prominent application for this compound is the covalent modification of surfaces to impart hydrophobicity. This process, known as silanization, creates a durable, chemically-bonded self-assembled monolayer (SAM). The choice of a dichlorosilane is deliberate; it allows for cross-linking between adjacent molecules on the surface, creating a more stable and dense monolayer compared to a monochlorosilane.

Mechanism of Action The formation of a SAM on a hydroxylated substrate (e.g., SiO₂) is a multi-step process:

-

Transport and Hydrolysis: The silane, dissolved in an anhydrous solvent, is transported to the substrate surface. Trace amounts of adsorbed water on the surface initiate the hydrolysis of the Si-Cl bonds to reactive Si-OH (silanol) groups.

-

Physisorption: The generated silanols form hydrogen bonds with the hydroxyl groups (-OH) present on the substrate, leading to temporary adsorption.

-

Condensation (Covalent Bonding): With thermal curing, a condensation reaction occurs. Covalent siloxane bonds (Si-O-Si) are formed between the silane and the substrate, as well as between adjacent silane molecules. This step permanently anchors the monolayer and releases water as a byproduct.

Caption: Experimental workflow for surface silanization.

Field-Proven Experimental Protocol: Hydrophobic Modification of Glass Slides

This protocol provides a self-validating system for creating a hydrophobic surface. The validation is achieved through a simple water contact angle measurement.

I. Materials & Equipment:

-

This compound (CAS 18051-88-2)

-

Anhydrous Toluene (or Hexane)

-

Isopropanol, Acetone

-

Deionized Water

-

Glass microscope slides

-

Nitrogen or Argon gas source

-

Sonicator bath

-

Glass staining jars with lids

-

Oven or hot plate

-

Contact angle goniometer

II. Step-by-Step Methodology:

-

Substrate Cleaning (Critical Step):

-

Causality: This step is essential to remove organic contaminants and to ensure a fully hydroxylated, high-energy surface for uniform monolayer formation.

-

a. Place glass slides in a slide rack.

-

b. Sonicate sequentially in acetone, isopropanol, and deionized water for 15 minutes each.

-

c. Dry the slides thoroughly under a stream of nitrogen or argon gas.

-

d. Activate the surface by placing in an oven at 110 °C for 1 hour to remove physisorbed water. Let cool to room temperature in a desiccator just before use.

-

-

Silanization Reaction:

-

Causality: The reaction must be performed in an anhydrous solvent to prevent premature polymerization of the silane in the bulk solution. A 1% concentration is typically sufficient for monolayer formation without causing excessive multilayer aggregation.

-

a. In a chemical fume hood, prepare a 1% (v/v) solution of this compound in anhydrous toluene in a glass staining jar.

-

b. Immediately immerse the cleaned, dry glass slides into the solution.

-

c. Seal the jar and allow the reaction to proceed for 1-2 hours at room temperature.

-

-

Rinsing and Curing:

-

Causality: Rinsing removes any non-covalently bonded (physisorbed) silane molecules. Curing provides the thermal energy needed to drive the condensation reaction to completion, forming a stable, cross-linked monolayer.

-

a. Remove the slides from the silane solution and rinse by dipping them sequentially in fresh anhydrous toluene, then isopropanol.

-

b. Dry the slides under a stream of nitrogen.

-

c. Place the slides in an oven at 120 °C for 1 hour to cure the monolayer.

-

-

Validation and Characterization:

-

a. Allow the slides to cool to room temperature.

-

b. Contact Angle Measurement: Place a 5 µL droplet of deionized water on the surface. An unmodified, clean glass slide will have a contact angle < 10°. A successfully modified hydrophobic surface should exhibit a contact angle > 95°.

-

c. Visual Inspection: The slide should appear clear and uniform. Hazy or cloudy areas indicate uncontrolled polymerization.

-

Analytical Characterization Techniques

Beyond simple contact angle measurements, a suite of analytical techniques can be employed to characterize the starting material and the resulting modified surface.

-

Purity of this compound: Gas Chromatography-Mass Spectrometry (GC-MS) is used to confirm the purity of the reagent and identify any potential contaminants or side products from synthesis.

-

Surface Composition: Attenuated Total Reflectance Fourier-Transform Infrared Spectroscopy (ATR-FTIR) can detect the presence of the C-H stretching vibrations from the decyl chains on the modified surface, confirming successful attachment.

-

Layer Thickness and Uniformity: Ellipsometry can measure the thickness of the deposited monolayer, which should correspond to the length of the decyl chain (~1.5 nm). Atomic Force Microscopy (AFM) can be used to assess surface roughness and monolayer uniformity.

Safety, Handling, and Storage

This compound is a corrosive and water-reactive compound that requires stringent safety protocols.[2][7]

-

Personal Protective Equipment (PPE): Always handle in a certified chemical fume hood. Wear neoprene or nitrile rubber gloves, chemical safety goggles, and a face shield.[8] A lab coat is mandatory.

-

Handling: Use only under an inert atmosphere (e.g., nitrogen or argon). Avoid all contact with skin and eyes.[8] Do not breathe vapors.[9] Containers may develop pressure and should be opened carefully.[2]

-

Storage: Store in a cool (2-8 °C), dry, well-ventilated area designated for corrosives.[1][9] Keep containers tightly sealed to prevent moisture ingress.

-

Spills: Absorb small spills with an inert, dry material (e.g., sand or vermiculite) and place in a sealed container for disposal. Do not use water.

-

First Aid: In case of skin contact, immediately flush with copious amounts of water for at least 15 minutes and remove contaminated clothing.[7] For eye contact, flush with water for at least 15 minutes and seek immediate medical attention.[7][8] If inhaled, move to fresh air.[8]

Conclusion

This compound is a powerful but sensitive chemical tool. Its efficacy is rooted in its predictable reactivity—the hydrolysis and condensation of its dichlorosilyl group to form stable, cross-linked monolayers. By understanding its fundamental properties, synthesis, and reactivity, and by employing meticulous experimental technique as outlined in this guide, researchers can reliably harness its capabilities to engineer surfaces with tailored hydrophobicity for a wide range of advanced applications.

References

-

This compound CAS#: 18051-88-2. ChemicalBook.

-

n-DECYLTRICHLOROSILANE Safety Data Sheet. Gelest, Inc.

-

This compound | 18051-88-2. ChemicalBook.

-

Hydrophobicity-Hydrophilicty and Silane Surface Modification. Gelest, Inc.

-

SAFETY DATA SHEET - n-Decyltrichlorosilane. Thermo Fisher Scientific.

-

This compound(18051-88-2) MS spectrum. ChemicalBook.

-

SAFETY DATA SHEET - Dichlorodecylmethylsilane. TCI AMERICA.

-

SAFETY DATA SHEET - Silane, chlorodimethyloctyl-. Fisher Scientific.

-

SAFETY DATA SHEET - Dimethyldichlorosilane. Fisher Scientific.

-

Surface Modification of Biomaterials. mnt509.

-

Surface modification of nano-silica with amides and imides for use in polyester nanocomposites. Journal of Materials Chemistry A (RSC Publishing).

-

Recent advances in surface modification of micro- and nano-scale biomaterials with biological membranes and biomolecules. PubMed Central.

-

Surface modification of silica aerogels with trimethylchlorosilane in the ambient pressure drying. ResearchGate.

-

Surface Modification of Porous Silicon-Based Films Using Dichlorosilanes Dissolved in Supercritical Carbon Dioxide. ResearchGate.

Sources

- 1. This compound CAS#: 18051-88-2 [m.chemicalbook.com]

- 2. spectrumchemical.com [spectrumchemical.com]

- 3. mnt509.cankaya.edu.tr [mnt509.cankaya.edu.tr]

- 4. This compound | 18051-88-2 [chemicalbook.com]

- 5. This compound(18051-88-2) MS [m.chemicalbook.com]

- 6. gelest.com [gelest.com]

- 7. fishersci.com [fishersci.com]

- 8. gelest.com [gelest.com]

- 9. assets.thermofisher.cn [assets.thermofisher.cn]

n-decylmethyldichlorosilane molecular weight and formula

An In-Depth Technical Guide to n-Decylmethyldichlorosilane: Properties, Synthesis, and Applications in Advanced Research

Executive Summary

This compound (C₁₁H₂₄Cl₂Si) is a versatile organosilane reagent that serves as a critical building block in materials science and biomedical research. Its unique bifunctional nature, combining a reactive dichlorosilyl group with a long, hydrophobic decyl chain, makes it an ideal agent for the covalent modification of surfaces. This guide provides a comprehensive overview of its chemical properties, a detailed examination of its synthesis via platinum-catalyzed hydrosilylation, and an exploration of its applications in fields relevant to drug development, such as the surface functionalization of nanoparticles and microfluidic devices. We will delve into the mechanistic underpinnings of its reactivity and provide detailed, field-proven protocols for its practical application, aimed at empowering researchers to leverage this molecule's full potential.

Core Chemical and Physical Properties

Understanding the fundamental properties of this compound is paramount for its effective handling, application, and storage. The molecule's characteristics are dominated by the polar, highly reactive Si-Cl bonds and the nonpolar, aliphatic decyl chain.

| Property | Value | Source(s) |

| Molecular Formula | C₁₁H₂₄Cl₂Si | [1] |

| Molecular Weight | 255.3 g/mol | [1] |

| CAS Number | 18051-88-2 | [1] |

| Appearance | Colorless to light yellow clear liquid | [1] |

| Density | 0.96 g/cm³ | [1] |

| Boiling Point | 111 °C | [1] |

| Melting Point | < 0 °C | [1] |

| Flash Point | 120 °C | [1] |

| Refractive Index | 1.4490 | [1] |

| Hydrolytic Sensitivity | Reacts rapidly with moisture, water, and protic solvents | [1] |

Synthesis Pathway: Catalytic Hydrosilylation

The most efficient and atom-economical method for synthesizing long-chain alkylmethyldichlorosilanes is through the catalytic hydrosilylation of an alpha-olefin (an alkene with a terminal double bond). This reaction involves the addition of a silicon-hydride (Si-H) bond across the double bond.

Reaction Mechanism and Rationale

The synthesis of this compound is achieved by reacting 1-decene with methyldichlorosilane in the presence of a transition metal catalyst, typically a platinum complex like Karstedt's or Speier's catalyst. The reaction proceeds via an anti-Markovnikov addition, meaning the silicon atom attaches to the terminal carbon of the double bond, ensuring the formation of a linear alkyl chain on the silane.

The catalytic cycle, broadly following the Chalk-Harrod mechanism, involves:

-

Oxidative Addition: The Si-H bond of methyldichlorosilane adds to the platinum(0) catalyst center.

-

Olefin Coordination: The 1-decene molecule coordinates to the platinum complex.

-

Migratory Insertion: The alkene inserts into the platinum-hydride bond.

-

Reductive Elimination: The desired this compound product is eliminated, regenerating the platinum(0) catalyst.

This method is favored for its high yield and selectivity, avoiding the formation of significant byproducts.

Caption: Catalytic cycle for the synthesis of this compound via hydrosilylation.

General Laboratory Synthesis Protocol

This protocol is a general guideline and must be performed by trained personnel in a controlled laboratory environment with appropriate safety measures.

-

Preparation: Under an inert atmosphere (e.g., argon or nitrogen), charge a dry, three-neck round-bottom flask equipped with a magnetic stirrer, reflux condenser, and dropping funnel with methyldichlorosilane.

-

Catalyst Addition: Add a catalytic amount of a platinum catalyst (e.g., Karstedt's catalyst, ~10 ppm) to the flask.

-

Reactant Addition: Slowly add 1-decene to the flask via the dropping funnel. The reaction is exothermic, and the addition rate should be controlled to maintain a steady reaction temperature.

-

Reaction: After the addition is complete, gently heat the mixture to 60-80 °C for 2-4 hours to ensure the reaction goes to completion.

-

Purification: The crude product is purified by fractional distillation under reduced pressure to isolate the this compound from any unreacted starting materials and catalyst residues.

Core Applications in Research & Drug Development

The utility of this compound stems from its ability to form robust, self-assembled monolayers (SAMs) on hydroxylated surfaces such as silica, glass, and metal oxides. The dichlorosilyl group serves as a reactive anchor, while the long decyl chain creates a dense, nonpolar (hydrophobic) surface.

Surface Modification of Nanoparticles for Drug Delivery

In drug delivery, nanoparticles (e.g., mesoporous silica nanoparticles, MSNs) are often used to encapsulate therapeutic agents.[2] However, their native hydrophilic surfaces can sometimes lead to premature drug release or non-specific interactions. Modifying these surfaces with this compound can:

-

Enhance Encapsulation of Hydrophobic Drugs: The resulting hydrophobic surface improves the loading capacity of poorly water-soluble drugs.[3]

-

Control Drug Release: The nonpolar layer can act as a barrier to modulate the diffusion and release of the encapsulated drug, enabling sustained-release profiles.[3]

-

Improve Cellular Interaction: The hydrophobic surface can enhance interactions with the lipid bilayers of cell membranes, potentially increasing cellular uptake.[3]

Functionalization of Microfluidics and Biosensors

Microfluidic "lab-on-a-chip" devices are crucial for high-throughput screening and drug analysis. The internal channels, often made of glass or silicon, can be functionalized to control fluid behavior and surface interactions. Treatment with this compound renders the channel surfaces hydrophobic. This is essential for:

-

Creating Stable Droplet Microfluidics: Generating and manipulating discrete aqueous droplets in an immiscible oil phase requires hydrophobic channel walls to prevent droplet wetting and coalescence.

-

Controlling Protein Adsorption: In biosensor applications, creating hydrophobic barriers can help pattern the surface and prevent non-specific binding of proteins or cells to undesired areas, improving signal-to-noise ratios.

Detailed Experimental Protocol: Surface Modification of Glass Substrates

This protocol details the process for creating a hydrophobic self-assembled monolayer on glass slides, a foundational technique for many research applications.

Mechanism of Surface Reaction

The covalent attachment of this compound to a silica or glass surface is a two-step process. First, the dichlorosilane reacts with trace water molecules on the surface to hydrolyze into a highly reactive silanediol. This intermediate then rapidly condenses with the silanol (Si-OH) groups present on the substrate, forming stable siloxane (Si-O-Si) bonds and releasing HCl as a byproduct. Neighboring molecules also polymerize, creating a cross-linked, robust monolayer.

Caption: Reaction mechanism for covalent attachment of this compound to a silica surface.

Step-by-Step Methodology

Self-Validating System: The success of this protocol is validated by observing a significant change in the water contact angle on the substrate, from <10° (hydrophilic) to >90° (hydrophobic).

-

Substrate Cleaning (Critical Step):

-

Immerse glass slides in a piranha solution (a 3:1 mixture of concentrated sulfuric acid and 30% hydrogen peroxide) for 30 minutes. EXTREME CAUTION: Piranha solution is highly corrosive and reactive; handle with appropriate personal protective equipment (PPE) in a chemical fume hood.

-

Rinse the slides profusely with deionized water.

-

Dry the slides under a stream of high-purity nitrogen and then bake in an oven at 120 °C for 1 hour to remove residual water and activate surface silanol groups.

-

-

Silylation Solution Preparation:

-

In a glovebox or under an inert atmosphere, prepare a 2% (v/v) solution of this compound in an anhydrous nonpolar solvent (e.g., toluene or hexane). The absence of water in the bulk solvent is crucial to prevent premature polymerization.

-

-

Surface Functionalization:

-

Immerse the clean, dry glass slides in the silylation solution for 2-4 hours at room temperature. The container should be sealed to prevent atmospheric moisture contamination.

-

-

Rinsing and Curing:

-

Remove the slides from the solution and rinse sequentially with toluene, then isopropanol, and finally deionized water to remove any unbound silane.

-

Dry the slides again with a stream of nitrogen.

-

Cure the slides by baking them in an oven at 100 °C for 1 hour. This step promotes further cross-linking within the monolayer, enhancing its stability.

-

-

Validation:

-

Place a small droplet of deionized water on the surface of a modified slide and an unmodified control slide. The water on the control slide will spread out, while the water on the functionalized slide will bead up, demonstrating the successful creation of a hydrophobic surface.

-

Safety and Handling

This compound is a corrosive and moisture-sensitive compound that requires careful handling.

-

Personal Protective Equipment (PPE): Always use in a chemical fume hood. Wear neoprene or nitrile rubber gloves, chemical safety goggles, and a face shield. A lab coat is mandatory.

-

Handling: Handle under an inert atmosphere (nitrogen or argon) to prevent degradation from moisture. Use dry glassware and solvents.

-

Storage: Store in a tightly sealed container in a cool (2-8 °C), dry, and well-ventilated area away from incompatible materials such as water, alcohols, acids, and strong bases.

-

First Aid:

-

Skin Contact: Immediately wash with plenty of soap and water. Remove contaminated clothing. Seek immediate medical attention.

-

Eye Contact: Immediately flush eyes with water for at least 15 minutes. Seek immediate medical attention.

-

Inhalation: Move to fresh air. If breathing is difficult, administer oxygen. Seek medical attention.

-

References

-

van der Voort, P., & Vansant, E. F. (1996). Silylation of the Silica Surface A Review. Journal of Liquid Chromatography & Related Technologies, 19(17-18), 2723-2752. Available at: [Link]

-

Bikiaris, D. N., & Vasileiou, A. A. (n.d.). Reaction between trimethyl-chlorosilane and surface silanol groups of fumed silica. ResearchGate. Retrieved from a diagram within a publication on Fumed Silica Reinforced Nanocomposites. Available at: [Link]

- Gelest, Inc. (n.d.). Branched, Long-Chain Alkylsilanes and their Applications in Surface Modification. Gelest. (Note: This is a general industry source, specific URL may vary). A representative PDF may be found via academic search engines.

-

Chen, G., et al. (2021). The process diagram of modified silica gel. (a) Alkyl chlorosilane molecule. ResearchGate. Retrieved from [Link]

-

Potapov, V. V. (n.d.). Scheme of the formation of the structure of a silica surface. ResearchGate. Retrieved from a diagram within a publication on the density of silanol groups. Available at: [Link]

-

Tertykh, V. A. (n.d.). Reactions of methylchlorosilanes with a silica surface. ResearchGate. Retrieved from [Link]

-

Nifantiev, N. E., et al. (2018). Chemoselective synthesis of long-chain alkyl-H-phosphinic acids via one-pot alkylation/oxidation of red phosphorus with alkyl-PEGs as recyclable micellar catalysts. Organic & Biomolecular Chemistry. Available at: [Link]

-

Fujiki, K., et al. (2024). Synthesis of Long-Chain Polyamides via Main-Chain Modification of Polyethyleneketones. Angewandte Chemie International Edition, 63(43). Available at: [Link]

-

Pavel, K. (n.d.). Preparation of Long-Chain Alkoxyethoxysulfates and Synthetic Applications. ResearchGate. Retrieved from [Link]

-

Gavas, S., Quazi, S., & Karpiński, T. M. (2021). Surface Modification of Mesoporous Silica Nanoparticles for Application in Targeted Delivery Systems of Antitumour Drugs. Materials, 14(18), 5126. Available at: [Link]

-

Osei-Asante, K., et al. (2022). Application of Microfluidics in Drug Development from Traditional Medicine. Pharmaceuticals, 15(10), 1261. Available at: [Link]

-

Bao, B., et al. (n.d.). The mechanisms of microfluidics-based liquid chromatography (LC) and their applications. ResearchGate. Retrieved from a diagram within a publication on microfluidics-based chromatography. Available at: [Link]

-

Li, P., et al. (2022). Recent Advances in Microfluidics-Based Chromatography—A Mini Review. Micromachines, 13(1), 115. Available at: [Link]

-

CapitalBiotech Co., Ltd. (n.d.). Applications and Innovations of Microfluidic Platforms in Drug Analysis. Retrieved from [Link]

Sources

Navigating the Reactivity of n-Decylmethyldichlorosilane: A Technical Safety Guide for Researchers

For the drug development professional, researcher, and scientist, the precise manipulation of chemical reagents is paramount. Among these, organosilanes, and specifically n-decylmethyldichlorosilane, represent a class of compounds with significant utility in surface modification and synthesis. However, their potent reactivity, particularly their hydrolytic sensitivity, necessitates a rigorous and informed approach to safety and handling. This guide moves beyond a standard safety data sheet (SDS) to provide a deeper, mechanistic understanding of the hazards associated with this compound and to detail field-proven protocols for its safe application.

Compound Identification and Physicochemical Landscape

Understanding the intrinsic properties of a chemical is the foundation of its safe handling. This compound is an organochlorosilane, a family of compounds characterized by the presence of a silicon-chlorine bond. This bond is highly susceptible to nucleophilic attack, particularly by water.

| Property | Value | Source |

| CAS Number | 18051-88-2 | [1][2] |

| Molecular Formula | C11H24Cl2Si | [1] |

| Molecular Weight | 255.3 g/mol | [1] |

| Appearance | Colorless to light yellow clear liquid | [1] |

| Boiling Point | 111 °C | [1] |

| Density | 0.96 g/mL | [1] |

| Flash Point | 120 °C | [1] |

| Hydrolytic Sensitivity | Reacts rapidly with moisture, water, and protic solvents | [1] |

The critical takeaway from these properties is the compound's reactivity with water. This is not a passive interaction; the hydrolysis of the Si-Cl bonds is a rapid, exothermic reaction that produces corrosive hydrogen chloride (HCl) gas. This reaction is the primary driver of the hazards associated with this compound.

Hazard Analysis: A Mechanistic Perspective

The GHS classification for this compound and similar chlorosilanes underscores its hazardous nature, labeling it as causing severe skin burns and eye damage.[3][4][5] This is a direct consequence of its reaction with moisture.

Upon contact with water, whether in the atmosphere or on biological tissues, this compound hydrolyzes to form hydrochloric acid and silanols. The generated HCl is a strong corrosive agent that can cause severe chemical burns to the skin, eyes, and respiratory tract.[6][7]

Caption: Hydrolysis of this compound leading to corrosive HCl formation.

Inhalation of vapors or aerosols can lead to severe irritation of the respiratory tract, potentially causing coughing, shortness of breath, and pulmonary edema.[5][7] Ingestion is particularly dangerous, as the rapid generation of HCl can cause perforation of the esophagus and stomach.[8]

Engineering Controls and Personal Protective Equipment (PPE): A Multi-Layered Defense

Given the reactivity of this compound, a multi-layered approach to safety, prioritizing engineering controls and supplementing with appropriate PPE, is essential.

Engineering Controls

The primary engineering control is to minimize exposure to moisture and to contain any potential release.

-

Chemical Fume Hood: All handling of this compound must be conducted in a well-ventilated chemical fume hood.[4][6] This not only protects the user from inhaling corrosive vapors but also helps to control the local atmospheric moisture.

-

Inert Atmosphere: For sensitive reactions or long-term storage, working under an inert atmosphere (e.g., nitrogen or argon) is recommended to prevent degradation of the compound and the buildup of HCl pressure in the container.[4]

Personal Protective Equipment (PPE)

The selection of PPE is critical and should be based on a thorough risk assessment.

Caption: Essential PPE for handling this compound.

-

Eye and Face Protection: Due to the severe risk of eye damage, chemical splash goggles are mandatory.[3][9] A face shield should also be worn to protect the entire face.[3]

-

Hand Protection: Neoprene or nitrile rubber gloves are recommended.[3] It is crucial to inspect gloves for any signs of degradation or perforation before use.

-

Skin and Body Protection: A flame-retardant lab coat and long pants should be worn to protect the skin.[9] An emergency safety shower should be readily accessible.[3]

-

Respiratory Protection: Under normal use in a functioning chemical fume hood, respiratory protection may not be required.[9] However, in the event of a spill or if working in an area with inadequate ventilation, a NIOSH-certified respirator with an acid gas cartridge is necessary.[3]

Safe Handling and Storage Protocols

Adherence to strict protocols for handling and storage is non-negotiable.

Handling Protocol

-

Preparation: Before handling, ensure the chemical fume hood is operational and the sash is at the appropriate height. Have all necessary equipment and reagents within the hood to minimize movement in and out.

-

Inerting: If the procedure is sensitive to moisture, ensure all glassware is oven-dried and cooled under a stream of inert gas.

-

Dispensing: Use a syringe or cannula for transferring the liquid under an inert atmosphere. If pouring, do so slowly and carefully to avoid splashing.

-

Reaction Quenching: Be mindful that reactions involving this compound may produce HCl. The reaction mixture should be quenched carefully, typically by slow addition to a basic solution or an alcohol.

-

Decontamination: All equipment that has come into contact with this compound should be decontaminated. This can be done by rinsing with an inert solvent (e.g., hexane) followed by a careful rinse with an alcohol (e.g., isopropanol) to react with any residual chlorosilane.

Storage Protocol

-

Container: Keep the container tightly closed to prevent moisture from entering.[6][9]

-

Location: Store in a cool, dry, and well-ventilated area away from incompatible materials.[6][9] A corrosives cabinet is appropriate.

-

Incompatible Materials: Avoid storage near bases, oxidizing agents, alcohols, and other protic solvents.[4][6]

Emergency Procedures: A Calm and Calculated Response

In the event of an emergency, a pre-planned and practiced response is crucial.

Caption: Emergency response workflow for this compound incidents.

Spills

-

Evacuate: Immediately evacuate the area and alert others.

-

Ventilate: Ensure the area is well-ventilated, but do not direct a fan at the spill, as this will increase the rate of vaporization and hydrolysis.

-

Contain and Absorb: For small spills, use an inert absorbent material such as sand, vermiculite, or a commercial sorbent. Do not use combustible materials like paper towels.

-

Neutralize: Cautiously neutralize the absorbed material with a weak base (e.g., sodium bicarbonate) before collection.

-

Collect and Dispose: Place the absorbed material in a tightly sealed container for disposal as hazardous waste.[9]

Personnel Exposure

-

Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove all contaminated clothing.[6][9] Seek immediate medical attention.[6][9]

-

Eye Contact: Immediately flush the eyes with water for at least 15 minutes, holding the eyelids open.[6][9] Seek immediate medical attention.[6][9]

-

Inhalation: Move the individual to fresh air.[9] If breathing is difficult, administer oxygen. Seek immediate medical attention.

-

Ingestion: Do NOT induce vomiting.[6][9] If the person is conscious, rinse their mouth with water. Seek immediate medical attention.[6][9]

Disposal Considerations

All waste containing this compound must be treated as hazardous waste.[9] It should be collected in a designated, properly labeled, and sealed container.[6] Disposal must be carried out by a licensed waste disposal company in accordance with all local, state, and federal regulations.

Conclusion

This compound is a valuable reagent whose utility is matched by its hazardous nature. A thorough understanding of its reactivity, particularly its rapid hydrolysis to form corrosive HCl, is the cornerstone of its safe use. By implementing robust engineering controls, utilizing appropriate personal protective equipment, and adhering to strict handling and emergency protocols, researchers can mitigate the risks and harness the full potential of this versatile compound.

References

-

n-DECYLDIMETHYLCHLOROSILANE | - Gelest, Inc. [Link]

-

n-DECYLTRICHLOROSILANE - Gelest, Inc. [Link]

-

SAFETY DATA SHEET - Fisher Scientific. [Link]

-

n-OCTADECYLMETHYLDICHLOROSILANE - Gelest, Inc. [Link]

Sources

- 1. This compound CAS#: 18051-88-2 [m.chemicalbook.com]

- 2. This compound | 18051-88-2 [chemicalbook.com]

- 3. gelest.com [gelest.com]

- 4. fishersci.co.uk [fishersci.co.uk]

- 5. gelest.com [gelest.com]

- 6. fishersci.com [fishersci.com]

- 7. sigmaaldrich.com [sigmaaldrich.com]

- 8. fishersci.com [fishersci.com]

- 9. assets.thermofisher.cn [assets.thermofisher.cn]

n-decylmethyldichlorosilane hydrolytic sensitivity

An In-Depth Technical Guide to the Hydrolytic Sensitivity of n-Decylmethyldichlorosilane for Advanced Applications

This guide provides an in-depth exploration of the hydrolytic sensitivity of this compound (C₁₀H₂₁Si(CH₃)Cl₂), a critical parameter for its application in surface modification and materials science. Designed for researchers, scientists, and drug development professionals, this document moves beyond simple protocols to explain the underlying chemical principles, kinetic factors, and analytical methodologies required for the controlled and effective use of this versatile organosilane. We will delve into the causality behind experimental choices, ensuring that the described workflows are self-validating and grounded in authoritative scientific literature.

Part 1: The Fundamental Chemistry of Hydrolysis

The utility of this compound as a surface modifying agent is intrinsically linked to its high reactivity with water and other protic species.[1] This reactivity, while beneficial for forming stable siloxane bonds, presents a significant handling challenge that necessitates a thorough understanding of its hydrolytic pathway.

Core Reaction Mechanism

The hydrolysis of this compound is not a single event but a cascade of reactions. The process is initiated by the nucleophilic attack of water on the silicon atom, leading to the cleavage of the highly reactive silicon-chlorine (Si-Cl) bonds.

-

Initial Hydrolysis: The two chloro groups are sequentially replaced by hydroxyl (-OH) groups from water molecules. This is a rapid, exothermic reaction that produces the corresponding silanediol, n-decylmethylsilanediol, and hydrochloric acid (HCl) as a byproduct.[2][3] The release of HCl makes the local environment acidic and can auto-catalyze further hydrolysis.[4]

C₁₀H₂₁Si(CH₃)Cl₂ + 2H₂O → C₁₀H₂₁Si(CH₃)(OH)₂ + 2HCl

-

Condensation: The newly formed, highly reactive silanol intermediates are unstable and readily undergo condensation reactions.[4] A silanol group on one molecule reacts with a silanol group on another, eliminating a molecule of water to form a stable siloxane (Si-O-Si) bond.

2 C₁₀H₂₁Si(CH₃)(OH)₂ → (HO)Si(CH₃)(C₁₀H₂₁)-O-Si(CH₃)(C₁₀H₂₁)(OH) + H₂O

-

Polymerization: This condensation process continues, leading to the formation of linear polysiloxane chains or cyclic oligomers.[2] The extent of polymerization and the final structure of the resulting polymer depend heavily on reaction conditions such as water concentration, temperature, and solvent.

Visualization of the Hydrolysis & Condensation Pathway

The following diagram illustrates the progression from the parent dichlorosilane to the formation of a polysiloxane network.

Caption: Reaction pathway of this compound hydrolysis and subsequent condensation.

Part 2: Kinetics and Influencing Factors

Controlling the hydrolysis of this compound is paramount for achieving reproducible and uniform surface modifications. The reaction is notoriously fast, often occurring spontaneously with atmospheric moisture.[1] Understanding the factors that govern its kinetics is therefore essential.

Reaction Kinetics

Key Factors Modulating Hydrolytic Sensitivity

Several environmental and experimental parameters can be manipulated to control the rate and outcome of the hydrolysis and condensation reactions.

-

Water Availability: This is the most critical factor. The stoichiometry of water to silane dictates the reaction pathway. Sub-stoichiometric amounts of water may lead to incomplete hydrolysis and the formation of chloro-terminated oligomers. A large excess of water promotes rapid hydrolysis to the silanediol but can also lead to uncontrolled precipitation of polysiloxanes in bulk solution.[6]

-

Solvent System: The choice of solvent is crucial for managing reactivity.

-

Aprotic Solvents (e.g., hexane, toluene, dichloromethane): These are preferred for controlled reactions as they serve only to dissolve the silane and do not participate in the reaction. Reactions are typically performed under an inert, dry atmosphere (e.g., nitrogen or argon) to exclude atmospheric moisture.[7]

-

Protic Solvents (e.g., alcohols, water): These solvents can react with the silane and are generally used when rapid, bulk hydrolysis is desired or as part of the reaction mixture in controlled deposition processes.[1]

-

-

Temperature: Like most chemical reactions, the rate of hydrolysis increases with temperature.[8] For controlled surface deposition, reactions are often carried out at room temperature or below to moderate the reaction rate. Conversely, elevated temperatures can be used to accelerate the condensation (curing) of the deposited silanol layer to form a stable, cross-linked siloxane network.[7]

-

pH: The hydrolysis of dichlorosilanes is autocatalyzed by the production of HCl. The resulting low pH environment is generally favorable for hydrolysis but less so for the subsequent condensation step. The rate of silanol condensation is minimal at a pH of around 4, increasing in both more acidic and, more significantly, in more basic conditions.[9]

Visualization of Influencing Factors

This diagram illustrates the interplay between key factors controlling the hydrolysis and condensation steps.

Caption: Key environmental factors influencing the rates of hydrolysis and condensation.

Part 3: Experimental Analysis & Protocols

To harness the reactivity of this compound, one must be able to monitor its transformation. The following protocols provide a framework for the qualitative and quantitative analysis of its hydrolysis.

Protocol 1: Monitoring Hydrolysis via Fourier-Transform Infrared (FTIR) Spectroscopy

This protocol is ideal for observing the chemical transformation in real-time or at discrete time points. It allows for the identification of key functional groups involved in the reaction.

-

Principle: The hydrolysis can be monitored by observing the disappearance of the Si-Cl stretching vibration and the concurrent appearance of the broad O-H stretch from the silanol (Si-OH) and the strong Si-O-Si stretch from the condensation product.[10]

-

Methodology:

-

Preparation: All glassware must be rigorously dried in an oven (e.g., at 120°C overnight) and cooled in a desiccator. All solvents (e.g., anhydrous hexane or dichloromethane) must be confirmed to be dry.

-

Blank Spectrum: Acquire a background spectrum of the dry solvent in the FTIR cell (a liquid transmission cell with NaCl or KBr windows is suitable).

-

Initial Spectrum (t=0): Prepare a dilute solution (e.g., 1-2% v/v) of this compound in the dry solvent under an inert atmosphere (e.g., in a glovebox). Quickly transfer the solution to the FTIR cell and acquire the initial spectrum. Note the characteristic peak for the Si-Cl bond.

-

Initiation of Hydrolysis: Inject a controlled amount of water (e.g., a stoichiometric amount or a defined excess, potentially dissolved in a miscible solvent like dry acetone) into the solution.

-

Data Acquisition: Acquire spectra at regular time intervals to track the changes in the key vibrational bands.

-

Analysis: Plot the absorbance of the Si-Cl, Si-OH, and Si-O-Si peaks over time to generate a qualitative reaction profile.

-

Protocol 2: Quantitative Kinetic Analysis using Gas Chromatography (GC)

This protocol provides a quantitative measure of the disappearance of the parent silane, allowing for the determination of reaction rate constants.[11]

-

Principle: The concentration of the unreacted this compound is measured over time relative to a stable internal standard.

-

Methodology:

-

Reaction Setup: In a dry, sealed vial under an inert atmosphere, prepare a solution of this compound and a suitable, non-reactive internal standard (e.g., n-dodecane) in an anhydrous aprotic solvent. Place the vial in a thermostated bath to maintain constant temperature.

-

Initiation: Inject a precise amount of water to start the reaction.

-

Sampling: At predetermined time intervals (t = 0, 1, 2, 5, 10... minutes), withdraw a small aliquot (e.g., 100 µL) of the reaction mixture.

-

Quenching: Immediately inject the aliquot into a sealed GC vial containing a quenching agent (e.g., a small amount of a fast-reacting but non-interfering silane like trimethylchlorosilane, which will consume any remaining water) to stop the reaction.

-

GC Analysis: Analyze the quenched samples using a GC equipped with a suitable column (e.g., a non-polar capillary column) and a flame ionization detector (FID).

-

Data Analysis: Calculate the concentration of this compound at each time point by comparing its peak area to that of the internal standard. Plot the natural logarithm of the silane concentration versus time. The slope of this line will be the negative of the pseudo-first-order rate constant (-k).

-

Data Presentation: Example Kinetic Data Table

| Time (minutes) | Peak Area (DMDCS) | Peak Area (Internal Std.) | [DMDCS] (Normalized) | ln([DMDCS]) |

| 0 | 125,400 | 98,500 | 1.000 | 0.000 |

| 2 | 98,100 | 98,600 | 0.780 | -0.248 |

| 5 | 65,200 | 98,400 | 0.520 | -0.654 |

| 10 | 34,800 | 98,550 | 0.277 | -1.284 |

| 20 | 9,900 | 98,450 | 0.079 | -2.538 |

Part 4: Implications in Research and Drug Development

An understanding of hydrolytic sensitivity is not merely academic; it is the key to leveraging this compound in high-value applications. The molecule's bifunctional nature—a reactive headgroup for covalent attachment and a long hydrocarbon tail for functional modification—makes it a powerful tool.

-

Chromatography: The controlled deposition of this compound onto silica gel is used to create reversed-phase chromatography media. The ten-carbon (C10) chain provides a moderately hydrophobic stationary phase for the separation of small drug molecules, peptides, and other biomolecules. Precise control over the hydrolysis and subsequent surface condensation is essential to create a uniform, densely packed monolayer, which dictates the column's efficiency and longevity.

-

Surface Modification of Medical Devices: The surfaces of medical implants and diagnostic tools can be modified to be more hydrophobic. This can be used to control protein adsorption, reduce biofouling, or create defined domains on biosensors and microfluidic chips.[12] The hydrolytic instability of the precursor is the very mechanism that allows for the creation of a hydrolytically stable covalent bond to the hydroxylated surface of substrates like glass, silicon, or titanium oxide.[13][14]

-

Drug Delivery Systems: Nanoparticles, such as those made of silica or titania, are often explored as carriers for targeted drug delivery. Their surfaces can be functionalized with this compound to create a hydrophobic shell. This modification can influence drug loading capacity (especially for hydrophobic drugs), alter the release profile, and change the particle's interaction with biological systems.

Challenges and Best Practices

-

Moisture Control: The primary challenge is the extreme sensitivity to trace water. All handling, storage, and reactions must be performed under strictly anhydrous and inert conditions to prevent premature and uncontrolled polymerization.[7]

-

Substrate Preparation: For surface modification, the substrate must be scrupulously clean and possess a sufficient population of surface hydroxyl groups to ensure efficient covalent attachment. This is often achieved through piranha etching or plasma treatment.

-

Layer Stability: While the initial Si-O-Substrate bond is strong, the resulting siloxane network on the surface is not impervious to hydrolysis, especially under extreme pH (pH < 2 or pH > 12) or elevated temperatures in aqueous environments.[7] The cross-linking density of the silane layer, which is a function of the deposition conditions, plays a significant role in its long-term stability.[12]

Conclusion

This compound is a powerful but demanding chemical tool. Its high hydrolytic sensitivity is both its greatest asset for surface functionalization and its most significant handling challenge. By understanding the fundamental mechanisms of its hydrolysis and condensation, recognizing the factors that control its kinetics, and employing rigorous analytical and handling protocols, researchers can transform this sensitivity from a liability into a precisely controlled instrument for innovation. This deep understanding is the bedrock upon which reliable, reproducible, and effective applications in chromatography, materials science, and drug development are built.

References

- Google. (2026).

- Arkles, B., Pan, Y., Larson, G. L., & Singh, M. (2014). Enhanced Hydrolytic Stability of Siliceous Surfaces Modified with Pendant Dipodal Silanes. Gelest, Inc.

- Arkles, B., Pan, Y., Larson, G. L., & Singh, M. (2014). Enhanced Hydrolytic Stability of Siliceous Surfaces Modified with Pendant Dipodal Silanes. Chemistry – A European Journal, 20, 9442–9450.

- BenchChem. (2025).

- Arkles, B., et al. (n.d.). Factors contributing to the stability of alkoxysilanes in aqueous solution. Gelest, Inc.

- OUCI. (n.d.). Kinetics of alkoxysilanes hydrolysis: An empirical approach.

- Kanan, S. M., et al. (2012). Hydrolytic Stability of 3-Aminopropylsilane Coupling Agent on Silica and Silicate Surfaces at Elevated Temperatures.

- Fadeev, A. Y., et al. (2003).

- ChemicalBook. (n.d.). This compound CAS#: 18051-88-2.

- ResearchGate. (n.d.). Factors Contributing to the Stability of Alkoxysilanes in Aqueous Solution.

- Al-Oweini, R., & El-Rassy, H. (2009).

- ResearchGate. (n.d.). Effects of Temperature and Solvent on the Hydrolysis of Alkoxysilane under Alkaline Conditions.

- Burkhard, C. A. (1945). Hydrolysis of Diphenyldichlorosilane. Journal of the American Chemical Society, 67(12), 2173–2174.

- Seyferth, D. (2001). Dimethyldichlorosilane and the Direct Synthesis of Methylchlorosilanes. The Key to the Silicones Industry.

- Valles-Lluch, A., et al. (2005). FT-IR study of the hydrolysis and condensation of 3-(2-amino-ethylamino)propyl-trimethoxy silane.

- Wikipedia. (n.d.). Dichlorosilane.

-